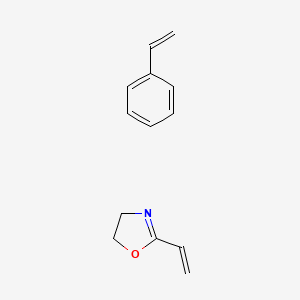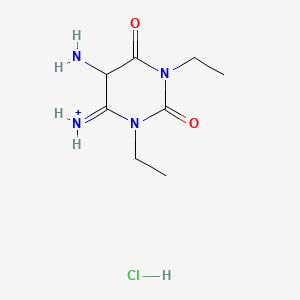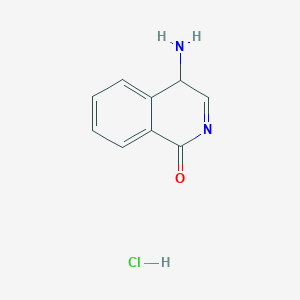
2-Ethenyl-4,5-dihydro-1,3-oxazole;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-4,5-dihydrooxazolePolymerwithEthenylbenzene is a polymeric compound formed by the polymerization of 2-ethenyl-4,5-dihydrooxazole and ethenylbenzene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-4,5-dihydrooxazolePolymerwithEthenylbenzene typically involves the polymerization of 2-ethenyl-4,5-dihydrooxazole and ethenylbenzene. The polymerization process can be carried out using various methods, including free radical polymerization and cationic polymerization.
-
Free Radical Polymerization: : This method involves the use of free radicals to initiate the polymerization process. Common initiators include benzoyl peroxide and azobisisobutyronitrile (AIBN). The reaction is typically carried out at elevated temperatures (around 60-80°C) in an inert atmosphere to prevent unwanted side reactions .
-
Cationic Polymerization: : This method involves the use of cationic initiators, such as boron trifluoride etherate or aluminum chloride, to initiate the polymerization process. The reaction is typically carried out at lower temperatures (around -20 to 0°C) to control the reaction rate and achieve high molecular weight polymers .
Industrial Production Methods
In industrial settings, the production of 2-Ethenyl-4,5-dihydrooxazolePolymerwithEthenylbenzene is typically carried out in large-scale reactors with precise control over reaction conditions. The use of continuous polymerization processes allows for the efficient production of high-quality polymers with consistent properties .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethenyl-4,5-dihydrooxazolePolymerwithEthenylbenzene undergoes various chemical reactions, including:
-
Oxidation: : The polymer can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxidized derivatives with altered chemical properties .
-
Reduction: : The polymer can undergo reduction reactions in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of reduced derivatives with different chemical properties .
-
Substitution: : The polymer can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents, acylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of oxidized derivatives, while reduction reactions can lead to the formation of reduced derivatives .
Aplicaciones Científicas De Investigación
2-Ethenyl-4,5-dihydrooxazolePolymerwithEthenylbenzene has a wide range of scientific research applications, including:
-
Chemistry: : The polymer is used as a precursor for the synthesis of various functional materials, including catalysts and sensors .
-
Biology: : The polymer is used in the development of biomaterials for tissue engineering and drug delivery applications .
-
Medicine: : The polymer is used in the development of medical devices and implants, as well as in drug formulation and delivery systems .
-
Industry: : The polymer is used in the production of coatings, adhesives, and sealants, as well as in the development of advanced materials for various industrial applications .
Mecanismo De Acción
The mechanism of action of 2-Ethenyl-4,5-dihydrooxazolePolymerwithEthenylbenzene involves its interaction with various molecular targets and pathways. The polymer can interact with proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, including changes in cell signaling, gene expression, and cellular metabolism.
Comparación Con Compuestos Similares
2-Ethenyl-4,5-dihydrooxazolePolymerwithEthenylbenzene can be compared with other similar compounds, such as:
-
Poly(2-ethyl-2-oxazoline): : This polymer is similar in structure to 2-Ethenyl-4,5-dihydrooxazolePolymerwithEthenylbenzene but has different chemical properties and applications.
-
Poly(2-methyl-2-oxazoline): : This polymer is also similar in structure but has different chemical properties and applications.
-
Poly(2-phenyl-2-oxazoline): : This polymer has a similar structure but different chemical properties and applications.
The uniqueness of 2-Ethenyl-4,5-dihydrooxazolePolymerwithEthenylbenzene lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in various fields.
Propiedades
Fórmula molecular |
C13H15NO |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
2-ethenyl-4,5-dihydro-1,3-oxazole;styrene |
InChI |
InChI=1S/C8H8.C5H7NO/c1-2-8-6-4-3-5-7-8;1-2-5-6-3-4-7-5/h2-7H,1H2;2H,1,3-4H2 |
Clave InChI |
CCLUUWFOQAVFKN-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1.C=CC1=NCCO1 |
Números CAS relacionados |
27341-52-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 1-methyl-4-oxo-3aH-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12342870.png)


![tert-butyl N-[2-[(2-imino-4aH-quinolin-4-yl)oxy]ethyl]carbamate](/img/structure/B12342900.png)
![methyl 3-[(E)-amino(hydroxyimino)methyl]benzoate](/img/structure/B12342907.png)

![N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12342919.png)
![tert-butyl N-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate](/img/structure/B12342925.png)
![(2Z)-3-(chloromethyl)-2-(hydroxymethylidene)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12342937.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12342938.png)

![4-Chloro-7-phenyl-6-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12342947.png)


